molecular formula C29H17NO12 B8244137 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid

5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid

Cat. No.: B8244137
M. Wt: 571.4 g/mol
InChI Key: KTNOLUDACNBPFQ-UHFFFAOYSA-N
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Description

5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid (CAS: 1972620-15-7) is a polytopic carboxylate ligand featuring a central pyridine ring symmetrically substituted with three isophthalic acid groups at the 2, 4, and 6 positions. This ligand is characterized by its rigid, planar geometry and multiple carboxylate coordination sites, making it a promising candidate for constructing metal-organic frameworks (MOFs) with high porosity and tailored functionalities. The pyridine core introduces nitrogen donor sites, which can enhance metal-ligand coordination versatility compared to purely hydrocarbon-based analogs. Its synthesis typically involves coupling pyridine-2,4,6-triyltriamine with isophthalic acid derivatives under solvothermal conditions, though exact protocols are proprietary .

Properties

IUPAC Name

5-[2,6-bis(3,5-dicarboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17NO12/c31-24(32)16-1-12(2-17(7-16)25(33)34)13-10-22(14-3-18(26(35)36)8-19(4-14)27(37)38)30-23(11-13)15-5-20(28(39)40)9-21(6-15)29(41)42/h1-11H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNOLUDACNBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Characterization Data

Technique Key Observations
¹H NMR (DMSO-d₆) δ 13.49 (s, 6H), 9.05 (s, 4H), 8.75 (s, 2H), 8.6 (s, 3H), 8.5 (s, 2H) ppm
Elemental Analysis C: 60.95 (calcd), 58.09 (found); H: 3.00 (calcd), 3.34 (found); N: 2.45 (calcd), 3.12 (found)

Suzuki Coupling and Hydrolysis Approach

While less commonly reported for H₆PYDC, Suzuki cross-coupling offers a potential route for mono-substituted analogs, which could theoretically be extended to tri-substituted systems. This method involves palladium-catalyzed coupling of pyridinylboronic acids with halogenated isophthalates.

Procedure (for Mono-Substituted Analog)

  • Reagents :

    • Pyridin-4-ylboronic acid

    • Dimethyl 5-iodoisophthalate

    • Na₂CO₃, Pd[P(Ph)₃]₄, toluene/ethanol/water

  • Conditions :

    • 85°C, 12 hours under N₂.

  • Hydrolysis :

    • Saponification of ester groups using NaOH or HCl to yield carboxylic acids.

Limitations

  • Scalability : Low yields (e.g., 55.6% for dimethyl 5-(pyridin-4-yl)isophthalate).

  • Tri-Substitution : No direct evidence of successful tri-substitution using this method.

Comparative Analysis of Methods

Parameter Hydrothermal Oxidation Suzuki Coupling
Yield High (exact value unspecified)Moderate (55.6% for mono-substituted)
Purity High (post-filtration recrystallization)Moderate (requires column chromatography)
Scalability Suitable for large-scale synthesisLimited due to catalyst costs and time
Applications MOFs (e.g., Co-pydc, NTU-105)Model systems for mono-substituted ligands

Applications in MOF Synthesis

H₆PYDC serves as a critical ligand in constructing stable MOFs with tailored porosity and functionality. Key examples include:

Co-pydc

  • Synthesis : Solvothermal reaction of H₆PYDC with Co(NO₃)₂·6H₂O in DMF/H₂O.

  • Structure : Hexagonal lattice with µ₃-OH-bridged Co₃ clusters.

  • Properties : High CO₂/N₂ selectivity (S_CO₂/N₂ = 65).

Co-pydc-TPB

  • Modification : Introduction of tris(3-pyridyl)-1,3,5-benzene (TPB) as an auxiliary ligand.

  • Outcome : Enhanced pore stability and CO₂ adsorption capacity (10.09 mmol/g at 273 K) .

Chemical Reactions Analysis

5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the isophthalic acid moieties are replaced with other groups.

    Complexation: It forms complexes with metal ions, which is a key reaction in the formation of MOFs and COFs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and complexation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Differences

Below is a comparative analysis of 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid with key structural analogs:

Ligand Name Core Structure Functional Groups Key Applications MOF Topology Notable Properties
This compound Pyridine Triisophthalate MOF construction (theoretical/potential) Undetermined Pyridine N-donor sites; high symmetry; potential for proton conduction or catalysis.
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)triisophthalate (TATAT) Triazine Triisophthalate + azanediyl linkages Drug delivery (5-fluorouracil), catalysis Zn-based frameworks High drug loading (75% for 5-FU); slow release (~1 week); acid/base catalytic sites.
5,5',5''-((Benzene-1,3,5-triyl)tris(ethyne-2,1-diyl))triisophthalic acid (ttei) Benzene Triisophthalate + ethynyl spacers Paddle-wheel MOFs (PCN-610/NU-100) (3,24)-connected network Large surface area (>3000 m²/g); Cu-paddlewheel clusters; gas storage applications.
1,3,5-Benzenetricarboxylic acid (BTC) Benzene Tricarboxylate Small-molecule adsorption (e.g., MIL-101) Cubic (MIL-101) Ultrahigh surface area (~5900 m²/g); hierarchical pores (30–34 Å); CO₂ capture.

Key Research Findings

  • Drug Delivery: The triazine-based TATAT ligand in Zn-MOFs exhibits a 75% loading capacity for 5-fluorouracil (5-FU) with sustained release over 7 days . Carboxylate ligands like BTC and azobenzene-4,4'-dicarboxylic acid show moderate drug loading (69–82%) but faster release kinetics due to simpler coordination environments .
  • Catalysis: Cu₃TATAT MOFs demonstrate bifunctional acid-base catalysis, converting benzyl alcohol to benzaldehyde and further to benzilidine malononitrile .
  • Porosity and Stability :

    • The ethynyl-extended ttei ligand forms MOFs with surface areas >3000 m²/g , while BTC-based MIL-101 achieves ~5900 m²/g . Pyridine-triyl-triisophthalic acid’s rigid structure could theoretically rival these metrics but requires empirical validation.

Acid-Base and Coordination Properties

  • Pyridine vs. Triazine Cores: Pyridine’s lone-pair electrons enhance metal coordination strength compared to triazine, which relies on azanediyl bridges for secondary interactions. This difference may influence MOF stability and proton conductivity . Triazine-based ligands (e.g., TATAT) exhibit pH-responsive drug release due to protonation/deprotonation of azanediyl groups, a feature less pronounced in pyridine analogs .
  • Carboxylate Density: Both pyridine-triyl-triisophthalic acid and ttei provide six carboxylate groups per ligand, enabling dense metal-node connectivity. However, ttei’s ethynyl spacers increase framework flexibility, whereas pyridine’s rigidity may favor microporosity .

Biological Activity

5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid, with the CAS number 1972620-15-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H17NO12
  • Molecular Weight : 571.44 g/mol
  • Structure : The compound features a pyridine core with three isophthalic acid moieties, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

  • Study Findings : A study demonstrated that derivatives of isophthalic acid possess strong radical scavenging abilities, suggesting that this compound could also exhibit similar properties.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and cardiovascular disorders. Compounds derived from pyridine and isophthalic structures have shown promise in modulating inflammatory pathways.

  • Mechanism : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively studied. Initial findings suggest that this compound may inhibit the growth of certain bacterial strains.

  • Case Study : A comparative analysis revealed that similar compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.

In Vitro Studies

Recent in vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)20Activation of caspase-3 and -9

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications on the pyridine and isophthalic moieties can significantly alter their efficacy.

  • Pyridine Substituents : Varying the position and type of substituents on the pyridine ring can enhance or reduce biological activity.
  • Isophthalic Acid Modifications : Changes in the carboxylic groups' positions can influence solubility and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid, and how can purity be optimized?

The compound is typically synthesized via multi-step organic reactions involving Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce isophthalic acid groups onto a pyridine core. For purity optimization:

  • Use high-purity starting materials (e.g., pyridine-2,4,6-tricarboxylic acid derivatives) to minimize side products .
  • Employ column chromatography or recrystallization in polar solvents (e.g., DMSO/water mixtures) to isolate the product .
  • Validate purity using 1H^1H NMR (e.g., in DMSO-d6d_6, as shown for structurally similar compounds in ) and HPLC with UV detection .

Q. Which characterization techniques are critical for confirming the structure of this ligand?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves atomic connectivity and confirms the trigonal symmetry of the pyridine core .
  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR in deuterated DMSO can identify proton environments and verify carboxylate group integration .
  • Fourier-transform infrared spectroscopy (FTIR): Peaks at ~1700 cm1^{-1} (C=O stretching) and ~2500–3000 cm1^{-1} (carboxylic acid O-H) confirm functional groups .

Q. What are the primary applications of this ligand in materials chemistry?

This ligand is a versatile building block for metal-organic frameworks (MOFs) due to its three isophthalic acid arms, which coordinate to metal clusters (e.g., Cu2+^{2+}, Cr3+^{3+}) to form porous networks. Applications include gas storage (CO2_2, H2_2) and catalysis, leveraging its high connectivity and stability .

Advanced Research Questions

Q. How can researchers design MOFs with ultrahigh surface areas using this ligand, and what challenges arise?

Methodology:

  • Combine the ligand with high-valence metal nodes (e.g., Cr3+^{3+}) to form 18-connected frameworks, as seen in MIL-101 analogs .
  • Optimize solvothermal conditions (e.g., temperature, solvent ratio) to stabilize large pores. For example, using DMF/water at 100–120°C enhances crystallinity .
  • Challenges: Competing coordination geometries may lead to interpenetration, reducing pore volume. Mitigate this by introducing steric hindrance via functionalized ligands .

Q. How should contradictory porosity data (e.g., BET surface area vs. computational predictions) be resolved?

Analysis Workflow:

  • Cross-validate experimental BET data with Grand Canonical Monte Carlo (GCMC) simulations to identify discrepancies caused by pore blockage or incomplete activation .
  • Perform synchrotron PXRD to detect framework flexibility or guest-induced structural changes .
  • Use Ar or CO2_2 adsorption at 87 K to probe micropores inaccessible to N2_2 at 77 K .

Q. What strategies enhance proton conductivity in MOFs derived from this ligand?

Approaches:

  • Post-synthetic modification (PSM): Introduce hydrophilic groups (e.g., -SO3_3H) into the ligand’s phenyl rings to improve water retention .
  • Encapsulate proton carriers (e.g., imidazole) within MOF pores via in-situ synthesis .
  • Validate conductivity using electrochemical impedance spectroscopy (EIS) under controlled humidity .

Q. How can computational modeling guide the design of functional MOFs using this ligand?

Protocol:

  • Use density functional theory (DFT) to predict metal-ligand binding energies and optimize cluster geometries .
  • Employ molecular dynamics (MD) simulations to assess framework stability under thermal/mechanical stress .
  • Leverage reticular chemistry databases (e.g., CSD MOF) to identify compatible metal nodes and topology templates .

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